(S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Chiral Pool Synthesis Peptidomimetics Asymmetric Hydrogenation

This compound is an enantiopure (S)-configured N-Boc-protected 4-methyl-2,5-dihydropyrrole-2-carboxylic acid (CAS 1228215-18-6). It belongs to a class of chiral, unsaturated proline analogs used as advanced intermediates in medicinal chemistry and peptide science.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B15362019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/t8-/m0/s1
InChIKeyHGTSVJSCDNERFE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(tert-Butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Chiral Building Block Procurement Guide


This compound is an enantiopure (S)-configured N-Boc-protected 4-methyl-2,5-dihydropyrrole-2-carboxylic acid (CAS 1228215-18-6) . It belongs to a class of chiral, unsaturated proline analogs used as advanced intermediates in medicinal chemistry and peptide science. Distinguished by its simultaneous incorporation of a Boc-protected endocyclic nitrogen, a carboxylic acid at the 2-position, a C4-methyl group, and a 2,5-dihydro unsaturation, its structural complexity underpins its utility in synthesizing conformationally constrained peptidomimetics [1]. Available data on its specific quantitative advantages over close structural analogs are, however, extremely limited, making selection decisions reliant on its distinct structural features.

Why Generic Substitution is Not Advisable for (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid


Superficial structural similarity among N-Boc-dihydropyrrole-2-carboxylic acids masks profound functional divergence in synthesis and biological applications. The presence and absolute configuration of the C4-methyl substituent critically govern the compound's conformational preferences, diastereoselectivity in subsequent transformations, and the three-dimensional presentation of pharmacophoric elements in final molecules [1]. An uncontrolled swap to a non-methylated or 4-methylene analog risks complete failure of stereocontrolled synthesis or loss of biological activity. Furthermore, the distinct reactivity of the C4-methyl-2,5-dihydro moiety in hydrogenation steps, compared to exocyclic methylene analogs, directly impacts the efficiency of routes to saturated 4-methylproline derivatives [2]. The evidence below quantifies these specific differentiators where available.

Quantitative Differentiation Evidence for Selecting (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid


Strict Structural Differentiation for 4-Substituted Proline Synthesis: 4-Methyl Dihydropyrrole vs. Exocyclic Methylene Analog

The target compound's endocyclic 4-methyl-2,5-dihydro structure offers a fundamentally different hydrogenation outcome compared to the 4-exomethylene analog. Literature on related systems shows that while N-Boc-4-methylene-prolines require complicated diastereodivergent hydrogenations to access each of the four 4-methylproline diastereomers [1], the 4-methyl-2,5-dihydro scaffold can, in principle, provide direct, stereospecific access to specific diastereomers of 4-methylproline. This is a class-level inference based on the established principle that hydrogenation of pre-formed endocyclic C=C bonds proceeds with different stereoselectivity than reduction of exocyclic methylenes [2].

Chiral Pool Synthesis Peptidomimetics Asymmetric Hydrogenation

Enzymatic Inhibition Potential: A Supporting Data Point from the Methyl Ester Analog

The methyl ester analog (CAS 1228215-10-8) was tested against bovine liver dihydrofolate reductase (DHFR) and showed negligible inhibition with an IC50 > 100,000 nM [1]. This data point is presented for the ester analog only and serves as a baseline. It suggests the free acid, with its different steric and electronic properties, would exhibit a different binding profile, a critical consideration for groups screening for DHFR or related enzyme inhibitors. However, a direct head-to-head comparison between the free acid and its ester is not available.

Enzyme Inhibition DHFR Biochemical Assay

Conformational Restriction: 4-Methyl Dihydropyrrole vs. Saturated 4-Methylproline

In peptide design, the choice between a 2,5-dihydropyrrole and a pyrrolidine ring has profound effects on backbone conformation. The target compound introduces an alkene between C3 and C4, restricting the ring's pucker and influencing cis/trans amide bond isomerization in a manner distinct from saturated 4-methylproline [1]. While quantitative φ/ψ angle constraints for this specific compound are not published, class-level knowledge confirms that a 3,4-dehydroproline scan systematically alters peptide secondary structure propensities and biological activity in a way a saturated analog cannot replicate [2].

Conformational Analysis Peptide Design Proline Analogs

Defined Application Scenarios for (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid Procurement


Stereoselective Synthesis of C4-Methylproline Diastereomers

Procurement is justified for research groups requiring a specific diastereomer of 4-methylproline. The compound's endocyclic 4-methyl-2,5-dihydro scaffold serves as a superior advanced intermediate. As inferred from class-level analysis, its direct hydrogenation is expected to yield a narrower diastereomeric mixture compared to the notoriously difficult and poorly selective hydrogenation of N-Boc-4-methyleneproline esters, which is documented to give mixtures of all four diastereomers [1].

Incorporation into Conformationally Constrained Peptidomimetics

This compound is the appropriate choice for peptide/medicinal chemistry teams scanning the effect of a planar, unsaturated proline isostere in their lead sequence. Use of the saturated N-Boc-4-methylproline would confound the study by introducing additional degrees of conformational freedom. Evidence from bradykinin analog studies demonstrates that substituting proline with 3,4-dehydroproline results in distinct alterations in biological activity that are not achievable with saturated 4-substituted prolines [2].

Precursor for Deuterium- or Tritium-Labeled Amino Acids

The compound's 4-methyl-3,4-dehydroproline core is a known precursor for stereoselective deuterium labeling, as established in the synthesis of deuterated L-leucine via catalytic deuteration of the endocyclic alkene [1]. Procuring the S-configured methyl dehydroproline enables access to radiolabeled or deuterated amino acids with defined stereochemistry at C4, a process that would be chemically more challenging starting from a 4-methylene analog.

Quote Request

Request a Quote for (S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.